![molecular formula C7H9NO2 B1444754 4-Azaspiro[2.5]octane-5,7-dione CAS No. 1105663-34-0](/img/structure/B1444754.png)
4-Azaspiro[2.5]octane-5,7-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis method of a 4, 7-diazaspiro [2.5] octane compound takes a derivative of 4-methoxybenzyl (1- (hydroxymethyl) cyclopropyl) carbamate as a raw material and obtains the 4, 7-diazaspiro [2.5] octane compound through substitution, addition of a protective group, esterification, re-substitution and deprotection .Molecular Structure Analysis
The molecular formula of 4-Azaspiro[2.5]octane-5,7-dione is C7H9NO2 . It has a molecular weight of 139.15 .Chemical Reactions Analysis
The compound is synthesized by reacting a ketone with a nitroalkene in the presence of a Lewis acid catalyst.Physical And Chemical Properties Analysis
The boiling point of 4-Azaspiro[2.5]octane-5,7-dione is predicted to be 398.9±35.0 °C . The density is predicted to be 1.27±0.1 g/cm3 . The pKa is predicted to be 11.47±0.20 .Applications De Recherche Scientifique
Sulfa Drug Analogs and Biological Activities
4-Azaspiro[2.5]octane-5,7-dione derivatives, specifically N-sulfonylamino azinones, have garnered significant attention due to their diverse biological activities. These compounds have been recognized for their potential in treating neurological disorders such as epilepsy and schizophrenia. This recognition is primarily due to their role as competitive AMPA receptor antagonists. Extensive research has been conducted to explore their diuretic, antihypertensive, anti-inflammatory, and anticancer properties, showcasing their prominence in medicinal chemistry (Elgemeie, Azzam, & Elsayed, 2019).
Role in Fuel Component Enhancement
4-Azaspiro[2.5]octane-5,7-dione derivatives have also been implicated in enhancing the anti-knock quality of gasoline. These compounds have shown promise in improving the synergetic chemical, physical, mechanical, and environmental characteristics when mixed with low-octane hydrocarbon fractions. This advancement is crucial in producing environmentally friendly high-octane motor gasoline, demonstrating the compound's versatility in both medicinal and environmental applications (Abdellatief et al., 2021).
Development of New Therapeutic Agents
The pharmaceutical significance of azepane-based motifs, closely related to 4-Azaspiro[2.5]octane-5,7-dione, has been highlighted in drug discovery. These compounds exhibit a wide range of pharmacological properties and are instrumental in the discovery of new therapeutic agents. Their structural diversity and the ongoing development of less toxic, low-cost, and highly active azepane-containing analogs underline their importance in addressing a variety of diseases, including cancer, tuberculosis, Alzheimer's disease, and microbial infections (Zha et al., 2019).
Environmental Impact and Safety
The environmental impact and safety of related compounds, such as mesotrione, have been thoroughly reviewed, emphasizing their efficiency, effects, and fate in the environment. These studies reassure the safety of using such compounds, highlighting their rapid degradation by soil microorganisms and low risk to humans and non-target organisms (Carles, Joly, & Joly, 2017).
Safety And Hazards
Propriétés
IUPAC Name |
4-azaspiro[2.5]octane-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-5-3-6(10)8-7(4-5)1-2-7/h1-4H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUDDRZYNHAITK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(=O)CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azaspiro[2.5]octane-5,7-dione | |
CAS RN |
1105663-34-0 | |
| Record name | 4-azaspiro[2.5]octane-5,7-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

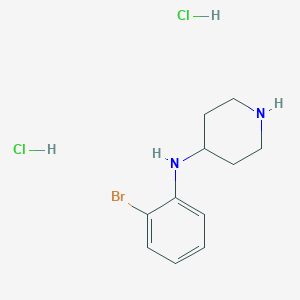

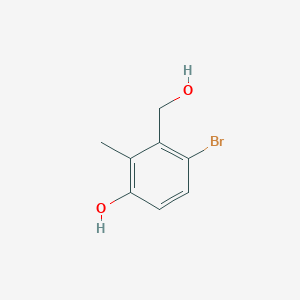
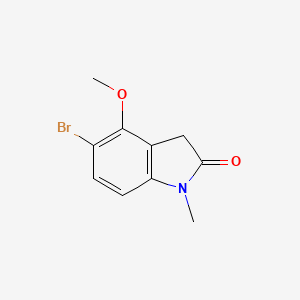
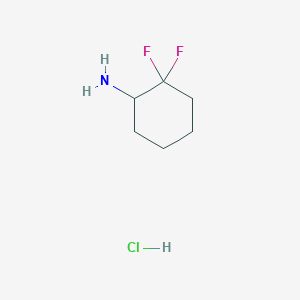
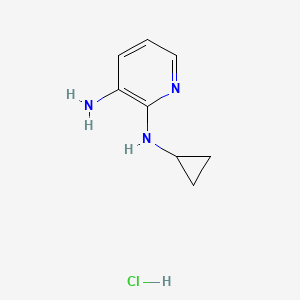
![[1-(4-Bromophenyl)cyclopropyl]acetonitrile](/img/structure/B1444685.png)
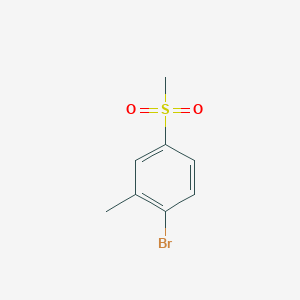

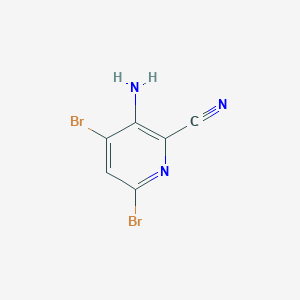
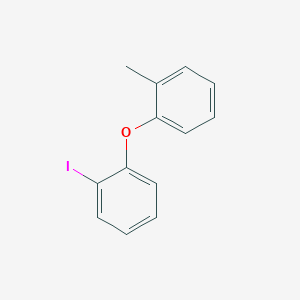
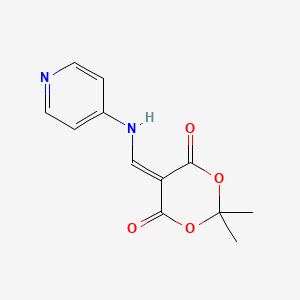
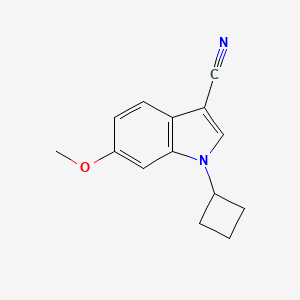
![(4aR,9aS)-4,4a,9,9a-Tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one](/img/structure/B1444694.png)